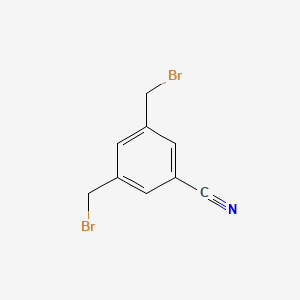

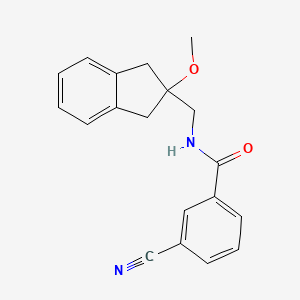

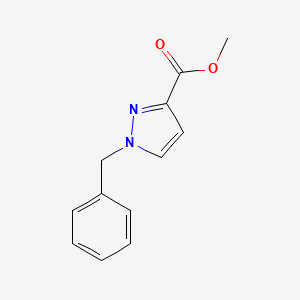

![molecular formula C20H28N2O4S2 B2843845 N,N-diethyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide CAS No. 692262-35-4](/img/structure/B2843845.png)

N,N-diethyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with multiple functional groups, including an amine, a sulfonamide, and a benzene ring . It’s likely to be used in various industrial and scientific applications, similar to other complex organic compounds .

Synthesis Analysis

The synthesis of similar compounds often involves catalytic processes, particularly the use of metal-organic frameworks to promote oxidative couplings . This methodology has been successfully applied to the preparation of bioactive compounds with excellent performance .Chemical Reactions Analysis

The compound, due to its functional groups, is likely to undergo a variety of chemical reactions. For instance, amides can be synthesized by coupling aldehydes or alcohols with amines or formamides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Similar compounds are often clear, colorless to pale yellow liquids at room temperature .Scientific Research Applications

Antimicrobial Activity

- Synthesis and Antimicrobial Applications : A study by Ghorab et al. (2017) reported the synthesis of a series of compounds similar to the requested chemical, demonstrating significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. These compounds showed higher activity compared to reference drugs in some cases (Ghorab, Soliman, Alsaid, & Askar, 2017).

Enzyme Inhibition

- Enzyme Inhibitory Activities : Alyar et al. (2019) synthesized Schiff bases derived from similar sulfonamides and evaluated their effects on various enzyme activities. They found that these compounds act as inhibitors on cholesterol esterase, tyrosinase, and α-amylase, among others (Alyar, Şen, Özmen, Alyar, Adem, & Şen, 2019).

Anticancer Activity

- Antitumor Potential : Fahim and Shalaby (2019) discovered that certain chlorinated derivatives of similar benzenesulfonamide compounds exhibited excellent in vitro antitumor activity against specific cancer cell lines (Fahim & Shalaby, 2019).

Synthetic Applications

- Directed Ortho Metalation Methodology : A study by Familoni (2002) highlighted the potential of arylsulfonamides in synthetic applications using the Directed ortho Metalation (DoM) methodology. This research showed the diverse products of metalation and their applications in heterocyclic synthesis (Familoni, 2002).

Antioxidant Activity

- Antioxidant Properties : Lolak et al. (2020) synthesized novel benzenesulfonamides incorporating 1,3,5-triazine moieties and assessed them for antioxidant properties. They found moderate antioxidant activity in these compounds (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).

Photoinduced Electron Transfer

- Fluorescent Ionophores for Metal Cations : Malval et al. (2003) explored derivatives of benzenesulfonamide as dual fluorescent fluoroionophores for transition metal cations. They reported on the synthesis and potential applications of these compounds in understanding the interaction of metal cations at the molecular level (Malval, Lapouyade, Leger, & Jarry, 2003).

Corrosion Inhibition

- Anti-Corrosion Performance : Ichchou et al. (2019) investigated two newly synthesized sulfonohydrazide derivatives as corrosion inhibitors for carbon steel in acidic media. They found these compounds to be effective in protecting carbon steel against corrosion (Ichchou, Larabi, Rouabhi, Harek, & Fellah, 2019).

Mechanism of Action

Target of Action

Similar compounds have been found to interact withCytochrome P450 2C18 . Cytochrome P450 enzymes are crucial for the metabolism of many molecules and drugs in the body.

Pharmacokinetics

Similar compounds have been found to be metabolized in the body, potentially involving cytochrome p450 enzymes

Safety and Hazards

Future Directions

properties

IUPAC Name |

N,N-diethyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O4S2/c1-7-22(8-2)28(25,26)19-14-11-16(4)20(17(19)5)21(6)27(23,24)18-12-9-15(3)10-13-18/h9-14H,7-8H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJPWAYDRGDUHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C(=C(C=C1)C)N(C)S(=O)(=O)C2=CC=C(C=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

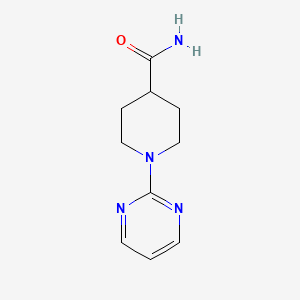

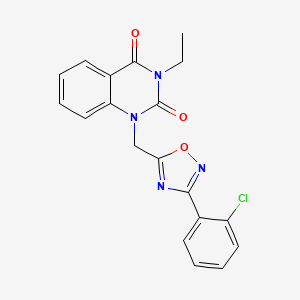

![methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2843768.png)

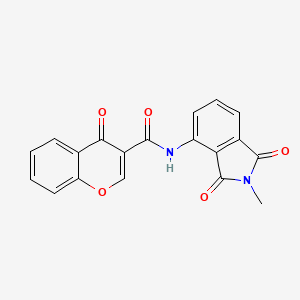

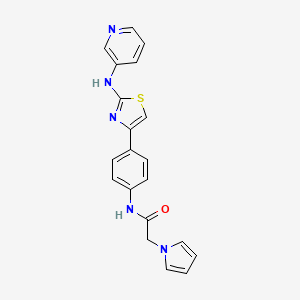

![6-(5-Chloro-2-methylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

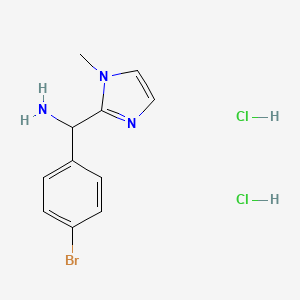

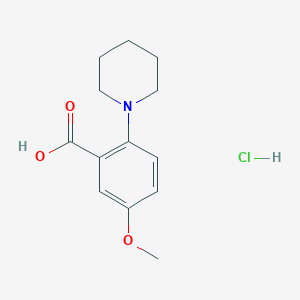

![ethyl 2-(3-(azepan-1-ylsulfonyl)-4-chlorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2843777.png)

![Ethyl 2-{3-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-YL)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B2843784.png)